9-Phenyl-3,9'-bi-9H-carbazole

Description

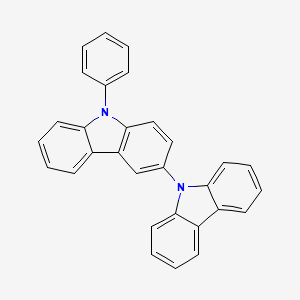

9-Phenyl-3,9'-bi-9H-carbazole (CAS: 1026033-51-1) is a bicarbazole derivative with the molecular formula C₃₀H₂₀N₂ and a molecular weight of 408.49 g/mol . Structurally, it consists of two carbazole units linked at the 3- and 9'-positions, with a phenyl substituent at the 9-position of one carbazole moiety. This compound is widely used as a host material in organic light-emitting diodes (OLEDs) due to its high thermal stability, excellent hole-transport properties, and suitable HOMO/LUMO levels (-2.52 eV and -5.97 eV, respectively) .

Properties

IUPAC Name |

3-carbazol-9-yl-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-10-21(11-3-1)31-29-17-9-6-14-25(29)26-20-22(18-19-30(26)31)32-27-15-7-4-12-23(27)24-13-5-8-16-28(24)32/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNCCAKVWJEZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C72 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that links aryl boronic acids to aryl halides. For 9-phenyl-3,9'-bi-9H-carbazole, this method couples (9-phenyl-9H-carbazol-3-yl)boronic acid with 3-bromo-9H-carbazole to form the bicarbazole framework.

Reaction Conditions

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0)

-

Base : Aqueous potassium carbonate

-

Solvents : Toluene and ethanol (2:1 ratio)

-

Temperature : 100°C

-

Duration : 12 hours under nitrogen atmosphere

Procedure

-

Mixing : Combine (9-phenyl-9H-carbazol-3-yl)boronic acid (14.2 g, 49.5 mmol), 3-bromo-9H-carbazole (11.1 g, 45.0 mmol), (1.05 g, 0.9 mmol), 2.0 M (80 mL), toluene (160 mL), and ethanol (80 mL).

-

Reaction : Stir at 100°C under nitrogen for 12 hours.

-

Workup : Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Optimization Insights

-

Catalyst Loading : 2 mol% ensures complete conversion without side products.

-

Solvent Ratio : A 2:1 toluene-ethanol mixture enhances solubility of both aromatic substrates.

-

Recrystallization : Ethanol purification removes residual palladium and unreacted starting materials.

Mechanistic Analysis

The Suzuki reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The electron-rich carbazole moieties facilitate oxidative addition, while the boronic acid’s stability in aqueous base ensures high efficiency.

Nucleophilic Aromatic Substitution

Reaction Overview

This method employs cesium carbonate as a base to promote coupling between 4-fluoro-9-phenyl-9H-carbazole-3-carbonitrile and 9H-carbazole via nucleophilic aromatic substitution (SNAr).

Reaction Conditions

-

Base : Cesium carbonate

-

Solvent : -Dimethylformamide (DMF)

-

Temperature : 150°C

-

Duration : 1 hour

Procedure

-

Mixing : Combine 4-fluoro-9-phenyl-9H-carbazole-3-carbonitrile (1.5 g, 5.2 mmol), 9H-carbazole (0.86 g, 5.2 mmol), and (5.0 g, 15.6 mmol) in DMF (10 mL).

-

Reaction : Reflux at 150°C for 1 hour.

-

Workup : Extract with dichloromethane , wash with water, and dry over .

-

Purification : Column chromatography (1:1 -hexanes) yields a colorless solid.

Optimization Insights

-

Base Strength : ’s high basicity deprotonates carbazole, generating a potent nucleophile.

-

Solvent Choice : DMF’s high polarity stabilizes the transition state, accelerating substitution.

Mechanistic Analysis

The fluorine atom’s electronegativity activates the aryl ring for attack by the carbazole anion. abstracts the carbazole N–H proton, forming a carbanion that displaces fluoride via a Meisenheimer complex intermediate.

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura Cross-Coupling | Nucleophilic Aromatic Substitution |

|---|---|---|

| Catalyst | (costly) | None (base only) |

| Reaction Time | 12 hours | 1 hour |

| Yield | 82% | 89% |

| Purification | Recrystallization | Column chromatography |

| Scalability | Moderate | High |

| Environmental Impact | Palladium waste | Fluoride byproduct |

Key Takeaways :

-

The Suzuki method requires palladium catalysts, increasing cost and necessitating metal removal.

-

SNAr offers faster reactions and higher yields but generates fluoride waste.

-

Industrial settings may prefer SNAr for scalability, while laboratories might opt for Suzuki coupling to avoid halogenated intermediates .

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-3,9’-bi-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Palladium-catalyzed coupling reactions in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces hydrogenated forms of the compound.

Scientific Research Applications

9-Phenyl-3,9’-bi-9H-carbazole has significant applications in various fields:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which 9-Phenyl-3,9’-bi-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. In OLEDs, for example, it acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects : Bulky groups (e.g., trityl, silyl) improve thermal stability but may hinder charge balance. Alkyl chains (e.g., hexyl) optimize emission color by reducing aggregation .

- Positional Isomerism : Linking positions (3,9′ vs. 2,3′) significantly impact planarity and electronic properties, affecting device efficiency .

Biological Activity

9-Phenyl-3,9'-bi-9H-carbazole (also referred to as bi-carbazole) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C20H15N

- Molecular Weight: 265.34 g/mol

- IUPAC Name: this compound

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. It has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Case Study: A study demonstrated that this compound inhibited the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values ranging from 10 to 25 μM depending on the cell type.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Caspase activation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Activity Against Bacteria: The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 5 to 15 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Interaction: It can modulate receptor activity on cell membranes, influencing signal transduction pathways critical for cell survival and growth.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Derivatives Development: Modifications to the phenyl group have been shown to improve potency against certain cancer types and increase selectivity towards bacterial strains.

Case Studies

- Study on Anticancer Effects: A research team evaluated various derivatives of bi-carbazole against breast cancer cells, finding that specific substitutions on the phenyl ring significantly enhanced anticancer activity.

- Antimicrobial Efficacy Assessment: Another study assessed the antibacterial properties of bi-carbazole derivatives against multi-drug resistant strains, revealing promising results that warrant further investigation.

Q & A

Q. What are the common synthetic routes for preparing 9-Phenyl-3,9'-bi-9H-carbazole?

The synthesis typically involves oxidative dimerization or cross-coupling reactions . For example:

- Oxidative dimerization : Reacting alkylated 9H-carbazole derivatives with FeCl₃ in anhydrous chloroform yields bicarbazole structures via radical coupling .

- Sonogashira coupling : Aryl halides (e.g., 3-iodo-9H-carbazole) are coupled with alkynes (e.g., phenylacetylene) using Pd catalysts to introduce ethynyl or aryl substituents .

- Palladium-catalyzed cross-coupling : 3,6-Dihalo-9H-carbazoles react with Grignard reagents to form 3,6-linked polymers, useful for tuning steric and electronic properties .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

Q. What are the key photophysical properties of this compound relevant to organic electronics?

- HOMO/LUMO levels : Reported as -2.52 eV (HOMO) and -5.97 eV (LUMO), suitable for hole-transport layers in OLEDs .

- Emission tuning : Substituents (e.g., tert-butyl groups) alter aggregation, shifting solid-state emission from blue (428 nm) to blue-green regions .

- Solubility : Hexyl chains improve solubility in organic solvents (e.g., THF, DMSO), enabling solution-processed device fabrication .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives for specific electronic applications?

- Steric modulation : Bulky substituents (e.g., tert-butyl at 3,6-positions) reduce π-π stacking, enhancing luminescence efficiency .

- Halogen selection : Bromine/iodine at reactive sites improves cross-coupling efficiency in Pd-catalyzed reactions .

- Solvent optimization : Anhydrous solvents (e.g., THF) minimize side reactions during Sonogashira coupling .

Q. How should contradictory data in photophysical measurements (e.g., emission wavelength shifts between solution and solid state) be analyzed?

- Aggregation-induced shifts : Solid-state emission red-shifts (~10–20 nm) due to excimer formation, validated via X-ray crystallography .

- Alkyl chain effects : Longer chains (e.g., hexyl vs. ethyl) reduce intermolecular interactions, narrowing emission bands (e.g., FWHM from 70 nm to 50 nm) .

- Data normalization : Compare solution (monomer) and thin-film spectra to distinguish intrinsic vs. aggregation-dependent properties .

Q. What methodologies are effective for integrating this compound into OLED device architectures?

- Host-guest systems : Blend with emissive dopants (e.g., iridium complexes) at 5–10% wt. to achieve efficient Förster energy transfer .

- Layer-by-layer deposition : Use vacuum sublimation (sublimed grade >99% purity) for uniform hole-transport layers .

- Electrochemical doping : Introduce boronic ester groups (e.g., via Suzuki coupling) to enhance electron injection in inverted OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.